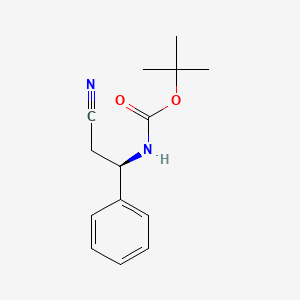
(R)-tert-Butyl (2-cyano-1-phenylethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-tert-Butyl (2-cyano-1-phenylethyl)carbamate is a chemical compound that belongs to the class of carbamates. It is often used as a protective group in organic synthesis, particularly for amines. The compound is characterized by its tert-butyl group, cyano group, and phenylethyl moiety, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl (2-cyano-1-phenylethyl)carbamate typically involves the reaction of ®-2-cyano-1-phenylethylamine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of ®-tert-Butyl (2-cyano-1-phenylethyl)carbamate may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification techniques like crystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-tert-Butyl (2-cyano-1-phenylethyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield ®-2-cyano-1-phenylethylamine and tert-butanol.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other protective groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions, typically at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles in the presence of catalysts or under specific reaction conditions.
Major Products Formed
Hydrolysis: ®-2-cyano-1-phenylethylamine and tert-butanol.
Reduction: ®-2-amino-1-phenylethylamine.
Substitution: Depending on the nucleophile used, various substituted carbamates or amines.
Applications De Recherche Scientifique
®-tert-Butyl (2-cyano-1-phenylethyl)carbamate has several applications in scientific research:
Chemistry: Used as a protective group for amines in organic synthesis, facilitating the selective modification of molecules.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug candidates and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of ®-tert-Butyl (2-cyano-1-phenylethyl)carbamate primarily involves its role as a protective group. By temporarily masking reactive amine groups, it prevents unwanted side reactions during multi-step synthesis processes. The tert-butyl group can be selectively removed under mild conditions, revealing the free amine for further functionalization. The cyano group also plays a role in stabilizing the compound and influencing its reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: Lacks the cyano and phenylethyl groups, making it less versatile in certain synthetic applications.
Benzyl carbamate: Contains a benzyl group instead of a tert-butyl group, offering different reactivity and protection properties.
Ethyl carbamate: Simpler structure with an ethyl group, used in different contexts compared to ®-tert-Butyl (2-cyano-1-phenylethyl)carbamate.
Uniqueness
®-tert-Butyl (2-cyano-1-phenylethyl)carbamate stands out due to its combination of a tert-butyl group, cyano group, and phenylethyl moiety. This unique structure provides specific reactivity and stability, making it a valuable tool in organic synthesis and various scientific research applications.
Propriétés
Numéro CAS |
172823-12-0 |
|---|---|
Formule moléculaire |
C14H18N2O2 |
Poids moléculaire |
246.30 g/mol |
Nom IUPAC |
tert-butyl N-[(1R)-2-cyano-1-phenylethyl]carbamate |
InChI |
InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-12(9-10-15)11-7-5-4-6-8-11/h4-8,12H,9H2,1-3H3,(H,16,17)/t12-/m1/s1 |
Clé InChI |
SRJNUIQSUXHIRY-GFCCVEGCSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H](CC#N)C1=CC=CC=C1 |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC#N)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




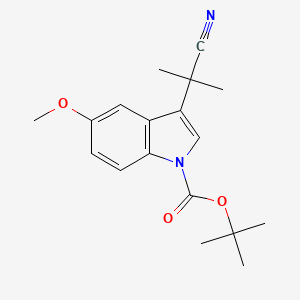

![6,6-Dimethyl-1-azaspiro[3.5]nonane](/img/structure/B13074990.png)
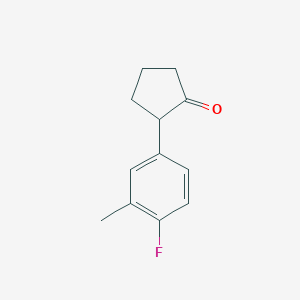
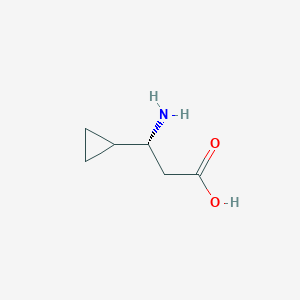
![2,3,6-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13075007.png)
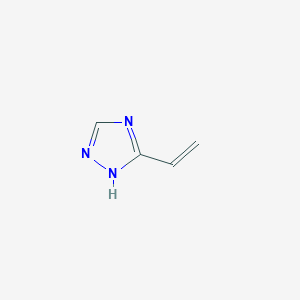
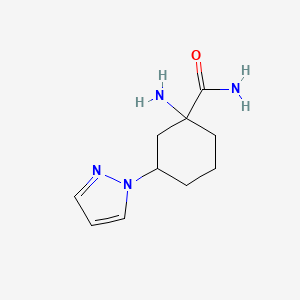
![tert-Butyl hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B13075028.png)
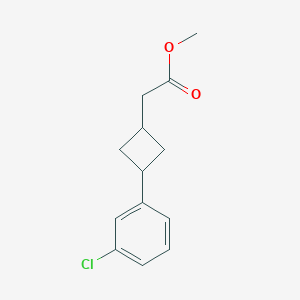
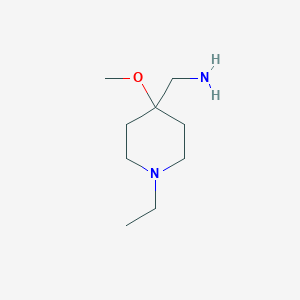
![2-[(4-Aminopyridin-3-yl)oxy]ethan-1-ol](/img/structure/B13075042.png)
